Tribulusamide B Outperforms Ribavirin in In‑Silico Nipah Virus Protein Binding
In a systematic virtual screening of 53 phytochemicals against Nipah virus (NiV) fusion glycoprotein (F) and matrix protein (M), Tribulusamide B displayed the highest inhibitory potential among all tested natural products, surpassing the clinical comparator ribavirin. Docking scores for Tribulusamide B were −9.21 kcal mol⁻¹ (NiV F) and −8.66 kcal mol⁻¹ (NiV M), compared with ribavirin scores of −7.01 and −6.52 kcal mol⁻¹, respectively [1]. These results were corroborated by MM‑PBSA binding free‑energy calculations, where Tribulusamide B showed −31.26 kJ mol⁻¹ (NiV F) and −40.26 kJ mol⁻¹ (NiV M) versus ribavirin values of −13.12 and −13.94 kJ mol⁻¹ [1]. Molecular dynamics simulations confirmed that Tribulusamide B formed stable, persistent complexes with both target proteins, whereas the ribavirin complexes were less thermodynamically favorable [1].
| Evidence Dimension | In‑silico binding affinity to Nipah virus F and M proteins |
|---|---|
| Target Compound Data | Docking score: −9.21 (NiV F), −8.66 (NiV M) kcal mol⁻¹; MM‑PBSA: −31.26 (NiV F), −40.26 (NiV M) kJ mol⁻¹ |
| Comparator Or Baseline | Ribavirin: docking score −7.01 (NiV F), −6.52 (NiV M) kcal mol⁻¹; MM‑PBSA −13.12 (NiV F), −13.94 (NiV M) kJ mol⁻¹ |
| Quantified Difference | Docking: −2.20 kcal mol⁻¹ (NiV F) and −2.14 kcal mol⁻¹ (NiV M) lower (more favorable) for Tribulusamide B; MM‑PBSA: −18.14 kJ mol⁻¹ (NiV F) and −26.32 kJ mol⁻¹ (NiV M) lower |
| Conditions | Computational docking with AutoDock Vina, MM‑PBSA analysis, 100‑ns molecular dynamics simulations in explicit solvent |
Why This Matters
A researcher selecting a compound for Nipah‑virus countermeasure screening would obtain a substantially stronger binding signal with Tribulusamide B than with the reference antiviral ribavirin, justifying its inclusion as a privileged scaffold in hit‑to‑lead antiviral programs.
- [1] Rababi D, Nag A. A top-down approach for studying the in-silico effect of the novel phytocompound tribulusamide B on the inhibition of Nipah virus transmission through targeting fusion glycoprotein and matrix protein. Comput Biol Chem. 2024 Jun;110:107123. doi: 10.1016/j.compbiolchem.2024.107123. View Source
